7-Octadienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

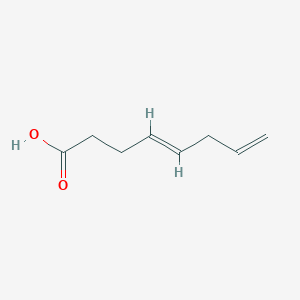

7-Octadienoic acid is a versatile chemical compound with the molecular formula C8H12O2 It is an unsaturated fatty acid characterized by the presence of two double bonds in its carbon chain

準備方法

Synthetic Routes and Reaction Conditions: 7-Octadienoic acid can be synthesized through various methods. One common approach involves the selective oxidation of precursor compounds such as geraniol or nerol. This process typically involves a two-step oxidation using reagents like peroxyacetic acid . Another method includes the microbial production of hydroxy fatty acids from unsaturated fatty acids using strains of Pseudomonas aeruginosa .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation processes. For instance, Pseudomonas aeruginosa strains can convert ricinoleic acid into hydroxy fatty acids under optimized conditions of pH, temperature, and nutrient availability . These methods are advantageous due to their efficiency and scalability.

化学反応の分析

Types of Reactions: 7-Octadienoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy fatty acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.

Substitution: The double bonds in this compound can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Peroxyacetic acid is commonly used for selective oxidation.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

Substitution: Halogenation reagents such as bromine can be used for substitution reactions at the double bonds.

Major Products Formed:

Oxidation: Hydroxy fatty acids and other oxidized derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids and other substituted derivatives.

科学的研究の応用

7-Octadienoic acid finds applications in various scientific fields:

Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Medicine: Some derivatives of this compound have shown potential as anti-inflammatory and anticancer agents.

作用機序

The mechanism of action of 7-Octadienoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to the disruption of bacterial cell membranes, leading to cell lysis . In anti-inflammatory applications, the compound may inhibit specific enzymes involved in the inflammatory response.

類似化合物との比較

Geranic Acid: A double bond isomer of 7-Octadienoic acid with similar chemical properties.

Crepenynic Acid: An acetylenic fatty acid with similar biological activities.

Octadienoic Acid: Another unsaturated fatty acid with comparable chemical reactivity.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activities. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.

特性

IUPAC Name |

(4E)-octa-4,7-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMCTRTXMRTRY-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are some examples of naturally occurring 7-octadienoic acid derivatives and where are they found?

A1: Several this compound derivatives have been isolated from various plant sources:

- (2E)-2,6-dimethyl-6-hydroxy-2,this compound (menthiafolic acid) and its glycosides: Found in the pods of Acacia concinna [].

- (2E)-6-hydroxy-2-hydroxymethyl-6-methyl-2,this compound and its glycosides: Also identified in the pods of Acacia concinna [].

- (6S)-2-trans-6-α-L-arabinopyranosyloxy-2,6-dimethyl-2,this compound and (6S)-2-trans-2,6-dimethyl-6-[3-O-(β-D-glucopyranosyl)-4-O-(2-methylbutyroyl)-α-L-arabino-pyranosyloxy]-2,this compound: Isolated from the fruits of Gymnocladus chinensis [].

- 2,7-dimethyl-4-hydroxy-5(E),this compound lactone (marmelo lactone A and B): Identified as the main flavor components in quince fruit (Cydonia oblonga Mill.) [].

Q2: How were the structures of these naturally occurring this compound derivatives elucidated?

A2: Researchers primarily relied on spectroscopic methods to determine the structures of these compounds. These methods included:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the carbon and hydrogen framework of the molecule, including stereochemical details [, , ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, providing clues about the structure [].

- Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule [].

Q3: What is significant about the discovery of marmelo lactone A and B?

A3: Marmelo lactone A and B, identified as the 2,4-trans and 2,4-cis stereoisomers of 2,7-dimethyl-4-hydroxy-5(E),this compound lactone, are significant because they are the main contributors to the characteristic aroma of quince fruit []. These lactones were isolated and characterized from a natural source for the first time, contributing to our understanding of flavor compounds in fruits.

Q4: Were there any synthetic approaches explored for these this compound derivatives?

A4: Yes, researchers investigated the synthesis of (+)-marmelo lactone A and B to confirm their absolute configurations. The synthesis started from erythro and threo-γ-methyl-L-glutamic acid, utilizing reactions that retained the stereochemistry at each step []. This successful synthesis confirmed the structures and absolute configurations of these important flavor molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

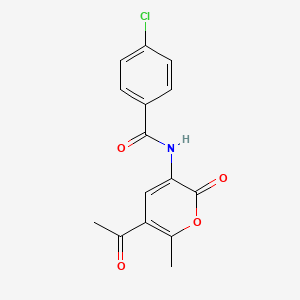

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

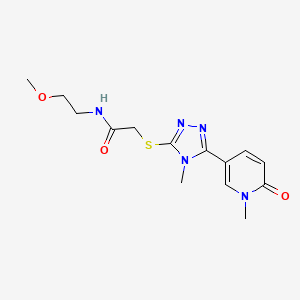

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2777701.png)

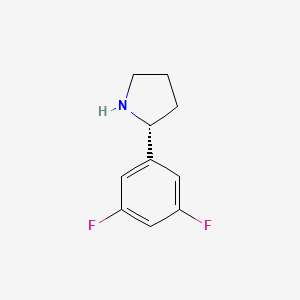

![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)

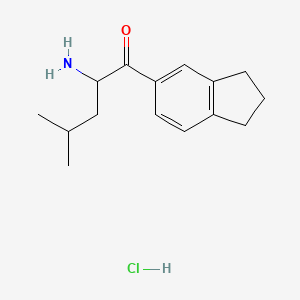

![4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE](/img/structure/B2777710.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)